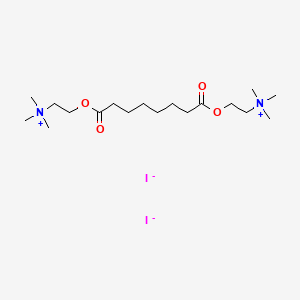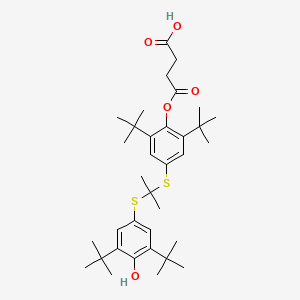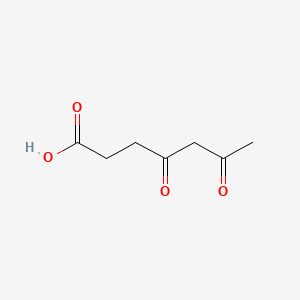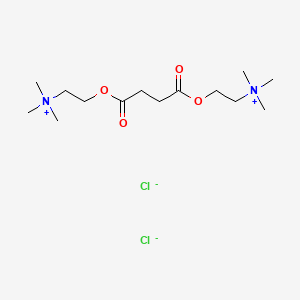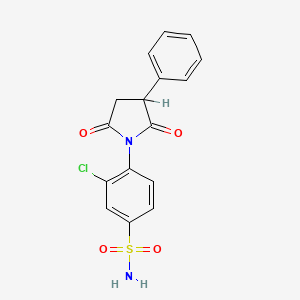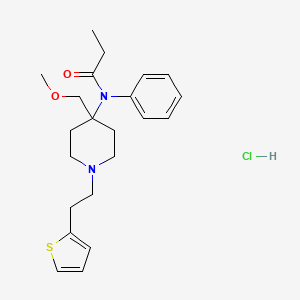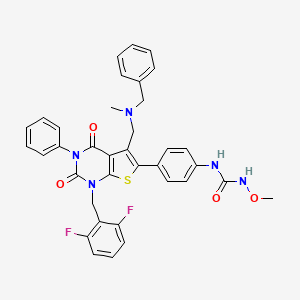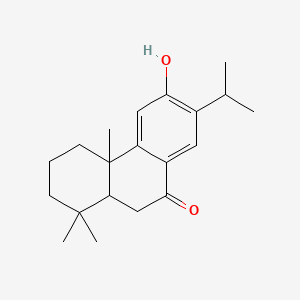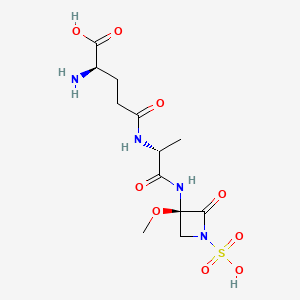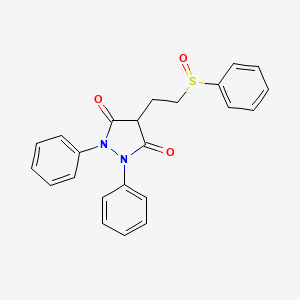![molecular formula C28H34N4O6 B1681249 2-[1-[(3S)-4-[2-[4-[(2-methylphenyl)carbamoylamino]phenyl]acetyl]morpholine-3-carbonyl]piperidin-4-yl]acetic acid CAS No. 317353-73-4](/img/structure/B1681249.png)
2-[1-[(3S)-4-[2-[4-[(2-methylphenyl)carbamoylamino]phenyl]acetyl]morpholine-3-carbonyl]piperidin-4-yl]acetic acid
Overview
Description
“2-[1-[(3S)-4-[2-[4-[(2-methylphenyl)carbamoylamino]phenyl]acetyl]morpholine-3-carbonyl]piperidin-4-yl]acetic acid” is a chemical compound with the molecular formula C28H34N4O6 . It is also known by the synonyms TCS 2314, 317353-73-4, TCS2314, TCS-2314 .
Molecular Structure Analysis
The molecular weight of this compound is 522.6 g/mol . The IUPAC name for this compound is 2-[1-[(3S)-4-[2-[4-[(2-methylphenyl)carbamoylamino]phenyl]acetyl]morpholine-3-carbonyl]piperidin-4-yl]acetic acid . The InChI and SMILES strings provide a textual representation of the compound structure .
Scientific Research Applications
Pharmacology
TCS 2314 is known to be an integrin very late antigen-4 (VLA-4; α4β1) antagonist . It has been shown to block the activation of inflammatory cells . This suggests that TCS 2314 could be used in the treatment of conditions involving inflammation.
Biochemistry
In the field of biochemistry, TCS 2314 is used as an antagonist of the integrin very late antigen-4 (VLA-4; α4β1) . This property makes it a valuable tool for studying the role of this integrin in various biochemical processes.
Molecular Biology
TCS 2314’s role as an antagonist of the integrin very late antigen-4 (VLA-4; α4β1) makes it a useful tool in molecular biology . It can be used to study the function of this integrin at a molecular level.
Cell Biology
In cell biology, TCS 2314 is used to study the role of the integrin very late antigen-4 (VLA-4; α4β1) in cell adhesion . By blocking this integrin, researchers can investigate its role in the adhesion of cells to each other and to the extracellular matrix.
Immunology
TCS 2314’s ability to block the activation of inflammatory cells suggests that it could be used in immunological research . Specifically, it could be used to study the role of the integrin very late antigen-4 (VLA-4; α4β1) in immune responses.
Mechanism of Action
Target of Action
The primary target of TCS 2314 is the Very Late Antigen-4 (VLA-4, α4β1, CD49d/CD29) . VLA-4 is an integrin, a type of protein that mediates the adhesion of cells to other cells or to the extracellular matrix. It plays a crucial role in immune responses and inflammatory processes .
Mode of Action
TCS 2314 acts as a selective antagonist of VLA-4 . It binds to VLA-4 with high affinity, as indicated by its low IC50 value of 4.4 nM . By blocking the activation of VLA-4, TCS 2314 inhibits the adhesion of cells, thereby affecting their migration and interaction with other cells .
Pharmacokinetics
It is mentioned that tcs 2314 is orally active , suggesting good bioavailability. The compound’s solubility in DMSO and ethanol also indicates its potential for good absorption and distribution
Result of Action
By antagonizing VLA-4, TCS 2314 blocks the activation of inflammatory cells . This could potentially lead to a reduction in inflammation and immune responses, although the specific molecular and cellular effects would depend on the context in which the compound is used.
properties
IUPAC Name |
2-[1-[(3S)-4-[2-[4-[(2-methylphenyl)carbamoylamino]phenyl]acetyl]morpholine-3-carbonyl]piperidin-4-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34N4O6/c1-19-4-2-3-5-23(19)30-28(37)29-22-8-6-20(7-9-22)16-25(33)32-14-15-38-18-24(32)27(36)31-12-10-21(11-13-31)17-26(34)35/h2-9,21,24H,10-18H2,1H3,(H,34,35)(H2,29,30,37)/t24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITXAAOWFOURIHK-DEOSSOPVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)CC(=O)N3CCOCC3C(=O)N4CCC(CC4)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)CC(=O)N3CCOC[C@H]3C(=O)N4CCC(CC4)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-[(3S)-4-[2-[4-[(2-methylphenyl)carbamoylamino]phenyl]acetyl]morpholine-3-carbonyl]piperidin-4-yl]acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



